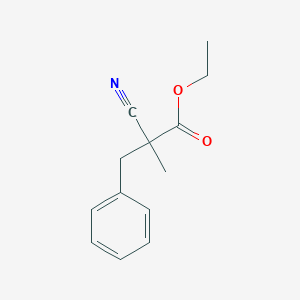

Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Vue d'ensemble

Description

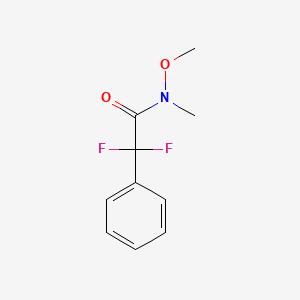

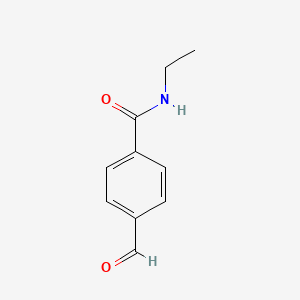

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a chemical compound with the CAS Number: 104876-35-9 . It has a molecular weight of 217.27 and its IUPAC name is ethyl 2-cyano-2-methyl-3-phenylpropanoate . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-2-methyl-3-phenylpropanoate is 1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-cyano-2-methyl-3-phenylpropanoate are not available, esters like this one can undergo a variety of reactions. For example, they can participate in Claisen Condensation reactions, which are similar to aldol reactions .Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is used in various areas of chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of a wide range of chemical compounds .

Production of Optically Pure Aromatic Molecules

This compound has been used in the preparation of optically pure aromatic molecules . Different microbial biotransformations starting from different prochiral and/or racemic substrates have been used to prepare optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate, 2-methyl-3-phenylpropanal, 2-methyl-3-phenylpropionic acid, and 2-methyl-3-phenylpropyl acetate .

Biotransformation Studies

Ethyl 2-cyano-2-methyl-3-phenylpropanoate has been used in biotransformation studies . For example, it was used in the biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .

Kinetic Resolution of Racemic Compounds

This compound has been used in the kinetic resolution of racemic 2-methyl-3-phenylpropionic acid . The process was carried out by direct esterification with ethanol using dry mycelia of Rhizopus oryzae CBS 112.07 in organic solvent, giving ®-ethyl 2-methyl-3-phenylpropanoate as the major enantiomer .

Production of Chiral Building Blocks

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is used in the production of valuable chiral building blocks . These chiral building blocks are important in the synthesis of complex molecules, including pharmaceuticals .

Flavor Component Production

This compound is used in the production of flavor components . Optically pure 2-methyl-3-phenyl-1-propanol and 2-methyl-3-phenylpropanal, which can be prepared from ethyl 2-cyano-2-methyl-3-phenylpropanoate, are valuable flavor components .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a complex organic compound with a molecular weight of 217.27

Result of Action

The molecular and cellular effects of Ethyl 2-cyano-2-methyl-3-phenylpropanoate’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent cellular responses.

Propriétés

IUPAC Name |

ethyl 2-cyano-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQIBZXKNXEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-methyl-3-phenylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)

![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)

![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)